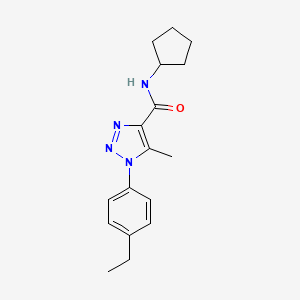
N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl-substituted phenyl ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be an appropriate azide and alkyne that lead to the desired substitution pattern on the
生物活性
N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of the triazole ring and functional groups such as the carboxamide.
Research indicates that triazole derivatives often exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against Candida species and other pathogenic fungi. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes.
- Anticancer Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway and inhibiting histone deacetylases (HDACs) .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to N-cyclopentyl-1-(4-ethylphenyl)-5-methyl exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition depending on the structural modifications made to the triazole ring .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| N-cyclopentyl-1-(4-ethylphenyl)... | Escherichia coli | 15 |
| N-cyclopentyl-1-(4-ethylphenyl)... | Staphylococcus aureus | 20 |
| N-cyclopentyl-1-(4-ethylphenyl)... | Candida albicans | 18 |
Anticancer Activity
In vitro studies have demonstrated that N-cyclopentyl-1-(4-ethylphenyl)-5-methyl exhibits cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against HeLa cells (cervical cancer) and 12 µM against MCF7 cells (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of triazole derivatives:
- Antifungal Treatment : A clinical trial demonstrated that a related triazole compound significantly reduced fungal infections in immunocompromised patients, suggesting that N-cyclopentyl derivatives could be effective in similar applications .
- Cancer Therapy : In a preclinical model, N-cyclopentyl derivatives were shown to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
- Anti-inflammatory Effects : Preliminary studies indicate that compounds within this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .
特性
IUPAC Name |
N-cyclopentyl-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-13-8-10-15(11-9-13)21-12(2)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRCGCDRCPZRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














